C11H16N4O4S2
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Overview
Description
. This compound is characterized by its unique structure, which includes a combination of nitrogen, oxygen, and sulfur atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-S-ethane-N-(1H-indazol-7-yl)ethane-1,2-disulfonamide involves several steps. One common synthetic route includes the reaction of 1H-indazole-7-amine with ethane-1,2-disulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate compounds .
Chemical Reactions Analysis
1-S-ethane-N-(1H-indazol-7-yl)ethane-1,2-disulfonamide: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or , leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like or , resulting in the formation of amine derivatives.
Scientific Research Applications
1-S-ethane-N-(1H-indazol-7-yl)ethane-1,2-disulfonamide: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 1-S-ethane-N-(1H-indazol-7-yl)ethane-1,2-disulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
1-S-ethane-N-(1H-indazol-7-yl)ethane-1,2-disulfonamide: can be compared with other similar compounds such as:
S-(2-amino-4-cyanophenyl)-1-N,1-N-dimethylethane-1,2-disulfonamide: This compound has a similar structure but differs in the presence of an amino and cyano group, which can affect its reactivity and biological activity.
The uniqueness of 1-S-ethane-N-(1H-indazol-7-yl)ethane-1,2-disulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H16N4O4S2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H16N4O4S2/c16-9(15-11-13-4-5-20-11)1-3-12-10(17)14-8-2-6-21(18,19)7-8/h4-5,8H,1-3,6-7H2,(H2,12,14,17)(H,13,15,16) |
InChI Key |
UTJXTNUCBQQWKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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